6,7-Dimethoxyphthalazine

説明

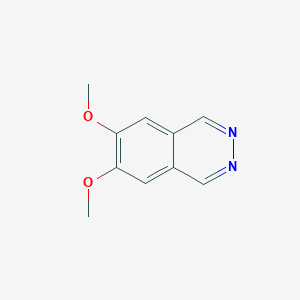

6,7-Dimethoxyphthalazine is a heterocyclic aromatic compound characterized by a phthalazine core substituted with methoxy groups at the 6- and 7-positions. Its synthesis and pharmacological properties have been explored extensively, particularly in the context of cardiovascular applications. Nomoto et al. demonstrated that derivatives of this compound exhibit potent cardiotonic activity, comparable to the clinically used drug amrinone, making it a candidate for heart failure therapeutics . The methoxy substituents are critical for modulating electronic properties and enhancing binding affinity to cardiac targets, as evidenced by structure-activity relationship (SAR) studies.

特性

CAS番号 |

13705-95-8 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.2 g/mol |

IUPAC名 |

6,7-dimethoxyphthalazine |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3 |

InChIキー |

KRZOYZJHHSOERZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

正規SMILES |

COC1=C(C=C2C=NN=CC2=C1)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 6,7-dimethoxyphthalazine can be better understood by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues of this compound

Key Observations

Chlorine Substituents: Addition of chlorine (e.g., 1,4-dichloro or 1-chloro derivatives) increases molecular weight and lipophilicity, which may improve membrane permeability but could also alter toxicity profiles. Benzylamino Group: The 4-benzylamino substituent in Watanabe et al.'s compound shifts activity to vasorelaxant effects, likely due to steric or electronic modulation of vascular smooth muscle targets .

Physicochemical Properties: The dichloro derivative (259.09 g/mol) has a higher molecular weight than the parent compound, which may influence bioavailability. Its purity (≥95%) and stability are noted in commercial sources . The monochloro derivative (224.64 g/mol) is smaller but lacks detailed pharmacological characterization, highlighting a research gap .

Synthetic Pathways :

- This compound derivatives are synthesized via alkylation/arylation reactions under basic conditions (e.g., NaH in DMF) .

- Chlorinated analogues require selective halogenation steps, often using chlorinating agents like thionyl chloride or PCl₅ under controlled conditions .

Comparison with Non-Phthalazine Analogues

- Its pharmacological profile includes antioxidant and anti-inflammatory effects, suggesting that electron-donating groups (e.g., -OH or -OCH₃) enhance bioactivity across different heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。